molecular formula C20H19N3O2 B7726369 MFCD03523398

MFCD03523398

Cat. No.: B7726369
M. Wt: 333.4 g/mol
InChI Key: NJJHGWZJVAZUIC-UHFFFAOYSA-N
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Description

MFCD03523398 is a chemical compound cataloged under the MDL number system, which is widely used for indexing chemical substances in research and industrial databases. This absence necessitates inferential analysis based on analogous compounds and methodological frameworks from the literature. For instance, compounds with comparable MDL identifiers (e.g., MFCD00039227, MFCD13195646) often belong to organohalides, boronic acids, or heterocyclic derivatives, which are common in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[(2-methylphenoxy)methyl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-8-6-7-11-18(14)24-13-19-23-17(12-21)20(25-19)22-15(2)16-9-4-3-5-10-16/h3-11,15,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJHGWZJVAZUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=C(O2)NC(C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD03523398 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, the general laboratory synthesis includes several steps:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

MFCD03523398 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. The reactions are often carried out in solvents like ethanol or dichloromethane.

    Major Products: The major products depend on the type of reaction and conditions used.

Scientific Research Applications

MFCD03523398 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific diseases.

    Industry: this compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of MFCD03523398 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant interactions with cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Given the lack of explicit data for MFCD03523398, we compare it with structurally or functionally analogous compounds identified in the evidence. The methodology aligns with guidelines from Medicinal Chemistry Research and INTERNATIONAL COUNCIL FOR HARMONISATION, emphasizing physicochemical properties, synthesis pathways, and bioactivity .

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound (Inferred) CAS 1533-03-5 (Example) CAS 1046861-20-4 (Example)
Molecular Formula Not Available C10H9F3O C6H5BBrClO2
Molecular Weight Not Available 202.17 235.27
Solubility Not Available 0.24 mg/ml (ESOL) 0.24 mg/ml (ESOL)
Bioavailability Not Available 0.55 0.55
Synthetic Accessibility Not Available 2.07 2.07
Key Functional Groups Halogen/Trifluoromethyl Trifluoromethyl Boronic Acid/Halogen

Structural and Functional Comparisons

CAS 1533-03-5 (MFCD00039227) :

  • Structural Similarity : Contains a trifluoromethyl group, which enhances metabolic stability and lipophilicity. This contrasts with boronic acid derivatives (e.g., CAS 1046861-20-4), where the boron atom enables Suzuki-Miyaura coupling reactions .
  • Functional Divergence : Trifluoromethyl groups improve drug-like properties (e.g., BBB permeability), whereas boronic acids are pivotal in catalysis and cancer therapeutics .

CAS 1046861-20-4 (MFCD13195646): Reactivity: The bromine and chlorine substituents increase electrophilicity, enabling nucleophilic substitution reactions. This contrasts with trifluoromethyl compounds, which are typically inert under similar conditions . Thermodynamic Stability: Boronic acids exhibit lower thermal stability compared to fluorinated analogs, as noted in reaction optimization studies .

Research Findings and Limitations

  • Synthetic Pathways : this compound may require palladium-catalyzed cross-coupling or fluorination, akin to CAS 918538-05-3 (a dichloropyrrolotriazine derivative) . However, scalability challenges (e.g., catalyst cost) are unresolved .

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